molecular formula C9H11NO5S B170157 2-Methyl-3-nitrobenzyl methanesulfonate CAS No. 196500-09-1

2-Methyl-3-nitrobenzyl methanesulfonate

Cat. No. B170157
M. Wt: 245.25 g/mol
InChI Key: QPOOUPBAZSYLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-nitrobenzyl methanesulfonate is a chemical compound used in scientific research as a photolabile protecting group for the controlled release of bioactive molecules. The compound is a derivative of benzyl methanesulfonate, which is a commonly used protecting group in organic chemistry.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-nitrobenzyl methanesulfonate involves the photochemical cleavage of the protecting group. Upon absorption of light of a specific wavelength, the nitro group in the compound undergoes a photochemical reaction, resulting in the formation of a nitroso intermediate. This intermediate is highly reactive and can undergo a variety of reactions, including the cleavage of the protecting group. The resulting product is the bioactive molecule, which can then interact with its target in a controlled manner.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methyl-3-nitrobenzyl methanesulfonate are dependent on the bioactive molecule that is released upon cleavage of the protecting group. The compound itself has no known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-3-nitrobenzyl methanesulfonate in lab experiments include the spatiotemporal control of bioactive molecule release, which allows for the study of biological processes with high precision. The compound is also easy to synthesize and purify, making it accessible to a wide range of researchers. However, the compound is sensitive to light and can undergo unwanted cleavage during storage or handling. The compound is also toxic and should be handled with care.

Future Directions

For the use of 2-Methyl-3-nitrobenzyl methanesulfonate include the development of new protecting groups with improved properties, such as increased stability and sensitivity to longer wavelengths of light. The use of the compound in vivo is also an area of active research, with the goal of developing new therapies for a variety of diseases. Additionally, the use of the compound in combination with other photolabile protecting groups is an area of interest, as this could enable the simultaneous release of multiple bioactive molecules with high precision.

Scientific Research Applications

2-Methyl-3-nitrobenzyl methanesulfonate is widely used in scientific research as a photolabile protecting group for the controlled release of bioactive molecules. The compound can be attached to a variety of functional groups, including amines, alcohols, and thiols, to protect them from unwanted reactions. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the bioactive molecule. This approach allows for the spatiotemporal control of bioactive molecule release, enabling the study of biological processes with high precision.

properties

CAS RN

196500-09-1

Product Name

2-Methyl-3-nitrobenzyl methanesulfonate

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(2-methyl-3-nitrophenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11NO5S/c1-7-8(6-15-16(2,13)14)4-3-5-9(7)10(11)12/h3-5H,6H2,1-2H3

InChI Key

QPOOUPBAZSYLQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])COS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])COS(=O)(=O)C

synonyms

2-METHYL-3-NITROBENZYL METHANESULFONATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

200 g 2-Methyl-3-nitro benzylalcohol is added to dichloromethane (2000 ml) and triethylamine (250 ml). Mesyl chloride is added drop wise while maintaining temperature between 0-10° C. and stirred until the completion of reaction. It is further stirred 2 hours at room temperature. Water is added to the reaction mixture and stirred for 10 minutes. Organic layer was separated and washed with brine. Dichloromethane was evaporated to yield the oily brown 2-Methyl-3-nitrobenzyl methanesulfonate (207-210 g).
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